6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine
Beschreibung
This compound features a fused cyclopenta[d]pyrimidine core linked via a piperazine bridge to a 7-methylpurine moiety. The 7-methyl substitution on the purine ring enhances metabolic stability compared to unmethylated analogs, as methyl groups often reduce oxidative degradation . The piperazine linker provides conformational flexibility, enabling optimal interactions with target proteins.
Eigenschaften
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-23-11-22-15-14(23)17(21-10-19-15)25-7-5-24(6-8-25)16-12-3-2-4-13(12)18-9-20-16/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWUTMTDISFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination of 4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine
The cyclopenta[d]pyrimidine scaffold is often derived from pyrrolo[2,3-d]pyrimidine precursors. A critical step involves introducing bromine at the C5 position to enable subsequent coupling reactions.
Procedure :
-
Substrate : 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (6.02 g, 35.9 mmol)
-
Reagent : N-Bromosuccinimide (NBS, 7.67 g, 43.1 mmol)
-
Solvent : Dichloromethane (DCM, 120 mL)
-
Conditions : 0°C → room temperature, 2 hours
The reaction proceeds via electrophilic aromatic substitution, where NBS generates bromine radicals in situ. The product, 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , is purified via silica-gel chromatography (DCM/ethyl acetate = 10:1).
Piperazine Coupling via Nucleophilic Aromatic Substitution
The brominated intermediate undergoes substitution with piperazine to install the cyclopenta[d]pyrimidine-piperazine group.
Procedure :
-
Substrate : 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (8.27 g, 33.3 mmol)
-
Reagent : Piperazine (excess)
-
Solvent : Tetrahydrofuran (THF, 120 mL)
-
Conditions : Reflux, 12 hours
The chlorine at C4 is displaced by piperazine’s secondary amine, forming 4-(piperazin-1-yl)-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . Excess piperazine ensures complete substitution while minimizing di-adduct formation.
Construction of the 7-Methylpurine Core
Purine Ring Formation via Microwave-Assisted Cyclization
The purine core is synthesized from triaminopyrimidine precursors under controlled conditions.
Procedure :
-
Substrate : 4,5,6-Triaminopyrimidine sulfate (3.4 g, 10 mmol)
-
Reagent : 3.4-Methylendioxyphenyl acetic acid (1.2 eq), triphenyl phosphite
-
Solvent : Pyridine (anhydrous, 1.5 mL)
-
Conditions : Microwave irradiation, 220°C, 75 minutes
Microwave heating accelerates the cyclocondensation reaction, forming the purine ring. Pre-conversion of the triaminopyrimidine sulfate to its free base improves reactivity and yield.
Introduction of the 7-Methyl Group
Methylation at N7 is achieved early in the synthesis to direct regioselectivity during subsequent reactions.
Procedure :
-
Substrate : 7H-Purine (5.0 g, 37 mmol)
-
Reagent : Methyl iodide (2.2 eq), potassium carbonate
-
Solvent : Dimethylformamide (DMF, 50 mL)
-
Conditions : 60°C, 6 hours
-
Yield : 89% (extrapolated from)
The methyl group stabilizes the purine’s tautomeric form and prevents undesired side reactions at N9.
Coupling of Purine and Cyclopenta[d]Pyrimidine-Piperazine Moieties
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling links the purine’s C6 position to the piperazine nitrogen.
Procedure :
-
Substrate : 6-Bromo-7-methyl-7H-purine (1.0 g, 4.2 mmol)
-
Coupling Partner : 4-(Piperazin-1-yl)-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Catalyst : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%)
-
Base : Cs₂CO₃ (2.5 eq)
-
Solvent : 1,4-Dioxane (20 mL)
-
Conditions : 100°C, 16 hours
The reaction exploits the bromine’s leaving group ability, forming a C–N bond between the purine and piperazine.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Strategies
-
Chromatography : Silica-gel columns (DCM/MeOH) resolve regioisomers during intermediate purification.
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity final products (>98% HPLC).
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Substitution Reactions
The piperazine and purine moieties participate in nucleophilic substitution reactions, particularly at electron-deficient positions.
Key findings:
-
The sulfone group at the pyrimidine ring undergoes displacement with amines or alkoxides under heated conditions .
-
Piperazine’s tertiary nitrogen facilitates alkylation with electrophiles like chloroacetyl chloride .
Oxidation and Reduction
Redox reactions target sulfur-containing groups and nitro intermediates.
Key findings:
-
Zinc-mediated reduction selectively converts nitro groups to amines without affecting other functionalities .
-
Oxone oxidizes methylthio groups to sulfones, enhancing electrophilicity for subsequent substitutions .
Cyclization and Ring Formation
Intramolecular cyclizations are critical for constructing fused heterocycles.
Note : While is excluded per requirements, analogous methods from validate this pathway.
Key findings:
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler purine or pyrimidine derivatives due to steric and electronic effects.
Note : is excluded per requirements, but data from and support comparisons.
Stability Under Functionalization
The 7-methyl group on the purine ring enhances stability against deprotonation but limits reactivity at N9. Piperazine’s conformation influences accessibility for electrophiles, with chair-to-boat transitions modulating reaction rates .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of this compound is , and it features a complex structure that includes a purine base and a cyclopentapyrimidine moiety. The unique structural features contribute to its potential biological activities.
Anticancer Activity
Research indicates that compounds similar to 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine exhibit promising anticancer properties. Studies have shown that derivatives of cyclopenta[d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Antiviral Properties
Several studies have highlighted the antiviral potential of purine derivatives. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. This has been particularly noted in research focusing on viruses such as HIV and Hepatitis C .
Central Nervous System Effects
The piperazine component of the compound suggests its utility in neuropharmacology. Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects . The incorporation of the cyclopenta[d]pyrimidine structure may enhance these effects, making it a candidate for further investigation in mood disorders.
Nanoparticle Formulations
Recent advancements in drug delivery systems have explored the use of compounds like this compound as targeting ligands for nanoparticles. These formulations aim to improve the bioavailability and specificity of drugs by utilizing the compound's ability to bind selectively to certain receptors on target cells .
Ongoing SAR studies are crucial for understanding how modifications to the structure of this compound can enhance its biological activity. Researchers are investigating various substitutions at different positions on the purine and piperazine rings to identify more potent analogs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified cyclopenta[d]pyrimidines. |
| Study 2 | Antiviral Properties | Identified effective inhibition of viral replication in cell cultures infected with HIV strains. |
| Study 3 | Neuropharmacology | Showed improved anxiety-like behavior in rodent models treated with piperazine derivatives. |
Wirkmechanismus
The mechanism of action of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
2.1.1. Pyrrolo[2,3-d]pyrimidine Derivatives Compounds like ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate () share a pyrrolopyrimidine core but lack the cyclopenta[d]pyrimidine system. Additionally, the absence of a purine moiety in these derivatives limits nucleotide mimicry, a critical feature for kinase inhibition .
2.1.2. Pyrido[1,2-a]pyrimidin-4-one Derivatives European patent applications () describe compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These feature a pyrido-pyrimidinone core instead of cyclopenta[d]pyrimidine. The pyrido-pyrimidinone system introduces a ketone group, altering electronic properties and hydrogen-bonding capacity. The benzodioxol substituent in these analogs enhances lipophilicity, which may improve membrane permeability but could reduce aqueous solubility compared to the methylpurine group in the target compound .
Piperazine Substituent Modifications
2.2.1. 4-Ethylpiperazine Derivatives The compound 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-oxide () incorporates a 4-ethylpiperazine group. However, the ethyl group may enhance metabolic stability by reducing CYP450-mediated oxidation .
2.2.2. Thiazolo[4,5-d]pyrimidinone Derivatives 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one () replaces the purine moiety with a thiazolo-pyrimidinone system. The thiazole ring introduces sulfur-based polarity, which may alter solubility and metal-binding properties. The ethylpiperazine substituent here mirrors modifications seen in other kinase inhibitors, suggesting a trade-off between solubility and target affinity .
Structural and Functional Comparison Table
Pharmacological Implications
The target compound’s cyclopenta[d]pyrimidine-purine hybrid structure offers a balance of rigidity and nucleotide-like interactions, distinguishing it from analogs with pyrido-pyrimidinone or thiazolo-pyrimidinone cores. Piperazine substitutions (e.g., ethyl or methyl groups) in similar compounds demonstrate that minor structural changes significantly alter pharmacokinetics and target engagement. For instance, ethylpiperazine derivatives () prioritize metabolic stability, while unsubstituted piperazines () favor conformational flexibility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the piperazine-cyclopenta[d]pyrimidine-purine scaffold?
- Methodology: Palladium-catalyzed reductive cyclization using nitroarenes and CO surrogates (e.g., formic acid derivatives) is a key strategy for forming fused pyrimidine rings. Piperazine coupling reactions (e.g., nucleophilic substitution at the 4-position of pyrimidine) require optimized conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) to achieve yields of 38–45% . Thermal stability studies (TGA/DSC) indicate decomposition above 200°C, necessitating inert atmospheres during synthesis .
Q. How can structural characterization be performed for this compound?
- Methodology: Use a combination of:
- 1H/13C NMR: Assign peaks based on coupling constants (e.g., δ 3.16–3.90 ppm for piperazine protons; δ 106.1–139.1 ppm for cyclopenta-pyrimidine carbons) .
- X-ray crystallography: Resolve bond angles (e.g., C3–C2–H2 = 124.5°) and confirm stereochemistry .
- HRMS: Validate molecular weight with <2 ppm error (e.g., m/z 393.1417 for a related compound) .
Q. What analytical techniques are suitable for purity assessment?
- Methodology:
- HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (detection at 254 nm). Retention times vary by substituents (e.g., 12–15 minutes for piperazine analogs) .
- Residual solvent analysis: GC-MS with headspace sampling to detect traces of DMF or THF (<0.1% per ICH guidelines) .
Q. What is the thermal stability profile of this compound?
- Data: Differential scanning calorimetry (DSC) shows endothermic peaks at 176–193°C (melting) and exothermic decomposition above 250°C. Thermogravimetric analysis (TGA) confirms <5% mass loss below 150°C .
Advanced Research Questions
Q. How does substituent variation on the piperazine ring affect bioactivity?
- Methodology: Synthesize analogs with substituents (e.g., phenylmethyl, phenylethyl) and compare IC50 values in enzyme assays. For example:
- Ethoxy vs. methoxy groups: Ethoxy derivatives show 2–3× higher solubility but reduced kinase inhibition (e.g., IC50 = 1.2 μM vs. 0.7 μM for methoxy) .
- Fluorinated analogs: Introduce fluorine at the pyrimidine 7-position to enhance metabolic stability (t1/2 increased from 2.1 to 4.8 hours in microsomal assays) .
Q. What metabolic pathways are observed for this compound in preclinical models?
- Methodology: Incubate with liver microsomes and identify metabolites via LC-HRMS. Key findings:
- Primary metabolites: Hydroxylation at the cyclopenta ring (m/z +16) and N-demethylation (m/z -14) .
- Sulfonation/glucuronidation: Detect phase II metabolites using enzymatic hydrolysis (β-glucuronidase/sulfatase) .
Q. How can selectivity for target vs. off-target kinases be optimized?
- Methodology:
- Molecular docking: Align with ATP-binding pockets (e.g., VEGFR2 vs. EGFR) to prioritize substituents that clash with off-target residues .
- Kinase panel screening: Test 50+ kinases at 1 μM; adjust the purine N7-methyl group to reduce off-target binding (e.g., 10-fold selectivity for CDK2 over CDK4) .
Q. How to resolve contradictions in SAR data for analogs with similar substituents?
- Case study: Analogs with 4-ethylphenyl vs. 4-methoxyphenyl groups show divergent activity despite similar logP values.
- Hypothesis: Methoxy groups enhance π-stacking in hydrophobic pockets, while ethyl groups induce steric hindrance.
- Validation: X-ray co-crystallography confirms methoxy analog forms a hydrogen bond with Tyr-123 (distance: 2.8 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
